2-({[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
Molecular Formula |
C20H19N5O2S2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H19N5O2S2/c21-18(27)17-13-8-4-5-9-15(13)29-19(17)23-16(26)11-28-20-22-10-14(24-25-20)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2,(H2,21,27)(H,23,26) |
InChI Key |
COOBUGVUOYLCAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=C(N=N3)C4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Stability of Intermediates
The chloroacetamido intermediate is prone to hydrolysis. Anhydrous conditions (e.g., molecular sieves in DMF) and low temperatures (0–5°C) during its synthesis are critical.
Purification Challenges
The final compound’s polar nature necessitates reverse-phase HPLC for high-purity isolation (>98%). Mobile phases often comprise acetonitrile/water with 0.1% formic acid.
Scalability and Industrial Adaptations
For large-scale production (≥1 kg), continuous flow chemistry has been explored. Key advantages include:
-
Precise temperature control during exothermic amide couplings.
-
Reduced catalyst loading (PdI₂ ≤ 0.1 mol%) via efficient gas–liquid mixing under CO pressure.
-
Automated workup systems for in-line extraction and solvent recycling.
A pilot-scale synthesis reported a 54% overall yield with 99.7% purity, meeting ICH Q3A guidelines.
Emerging Methodologies
Enzymatic Amination
Recent studies employ transglutaminase to catalyze the amide bond formation between the benzothiophene core and glycine derivatives. This biocatalytic approach achieves 71% yield under mild conditions (pH 7.4, 37°C).
Chemical Reactions Analysis
Types of Reactions
2-({2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Research indicates that compounds similar to this molecule exhibit significant biological activities, including:
- Antitumor Properties : The triazine moiety is known for its ability to inhibit enzymes involved in cellular processes, making it a candidate for antitumor studies. For instance, studies have shown that triazine derivatives can inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms .
- Antimicrobial Activity : The unique structure may also impart antimicrobial properties. Compounds with similar configurations have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic pathways. These methods are crucial for modifying the compound's properties to enhance its biological activity. For example:
- Starting Materials : The synthesis often begins with commercially available precursors that contain the triazine and benzothiophene structures.
- Reactions : Key reactions include nucleophilic substitutions and coupling reactions to form the desired sulfanyl-acetylamino side chain .
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Case Studies
Several studies have been conducted to evaluate the pharmacological potential of compounds related to 2-({[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide :
- Antitumor Evaluation : A study demonstrated that triazine derivatives could inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
- Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant for conditions like Alzheimer's disease and diabetes .
Mechanism of Action
The mechanism of action of 2-({2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazine ring and benzothiophene moiety are believed to play crucial roles in binding to enzymes or receptors, thereby modulating biological activities. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Core Modifications
- N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide Key Difference: Replaces the 6-phenyl-1,2,4-triazine group with a pyrazole-thiadiazole hybrid. The cyano group at position 3 may reduce solubility relative to the carboxamide substituent .
- Ethyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Key Difference: Substitutes the triazine with a furan-oxadiazole system and replaces carboxamide with an ester group. Impact: The oxadiazole ring increases metabolic stability, while the ester group improves membrane permeability but reduces hydrolytic stability compared to the carboxamide .
Substituent Variations
- Triazine Derivatives (e.g., triflusulfuron methyl ester, ethametsulfuron methyl ester): Key Feature: Triazine rings with sulfonylurea bridges.
Physicochemical and Bioactivity Comparison
<sup>*</sup>LogP values estimated via fragment-based methods.
<sup>†</sup>Calculated using molecular formula C21H20N6O2S2.
<sup>‡</sup>Predicted using XLogP3.
Hydrogen-Bonding and Conformational Analysis
The triazine group in the target compound forms strong hydrogen bonds via its nitrogen atoms, as demonstrated in graph set analyses of similar triazine-containing crystals . In contrast, pyrazole-thiadiazole derivatives exhibit bifurcated hydrogen bonds due to their dual N-donor sites, which may enhance binding specificity . Conformational analysis of the tetrahydrobenzothiophene ring using Cremer-Pople puckering coordinates reveals a chair-like conformation (q2 = 0.45, φ = 180°), minimizing steric strain .
Research Findings and Implications
- Crystallographic Insights : SHELX-refined structures of related compounds highlight the importance of the triazine’s planarity in stabilizing π-stacked dimers, a feature critical for crystal engineering .
Biological Activity
The compound 2-({[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships, and synthesis of this compound, with a focus on its cytostatic, anti-inflammatory, and antitubercular activities.
Chemical Structure
The compound features a benzothiophene core linked to a triazinyl sulfanyl group and an acetylamino moiety. The structural complexity contributes to its diverse biological activities.
Cytostatic Activity
Research indicates that derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide , including the target compound, exhibit significant cytostatic effects. A study utilized PASS Online predictions to assess biological activity and found that these compounds could inhibit cell proliferation in various cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been noted in several studies. The presence of the triazine ring is believed to enhance the anti-inflammatory response by modulating cytokine production and inhibiting inflammatory pathways .
Antitubercular Activity
The compound has also shown promising results against Mycobacterium tuberculosis. Its mechanism appears to involve interference with bacterial metabolism and cell wall synthesis .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the aromatic substituents and the triazine moiety significantly influence biological activity. For instance:
- Substituent Variation : Different phenyl groups on the triazine ring can enhance or reduce activity.
- Sulfanyl Group Influence : The sulfanyl group contributes to increased lipophilicity, improving cellular uptake .
Synthesis
The synthesis of this compound typically involves:
- Formation of Triazine Derivatives : Using hydrazines and diketones.
- Coupling Reactions : The acetylamino group is introduced through acylation reactions.
- Purification : High-performance liquid chromatography (HPLC) is employed to ensure purity levels above 95% .
Case Studies
Several case studies have documented the biological effects of similar compounds:
-
Cytostatic Effects in Cancer Models :
- A study reported that derivatives showed IC50 values in the low micromolar range against various cancer cell lines.
- The introduction of electron-withdrawing groups on the phenyl ring enhanced cytotoxicity.
-
Anti-inflammatory Mechanism :
- In vivo studies demonstrated reduced edema in animal models treated with the compound compared to controls.
- Cytokine assays revealed a significant decrease in TNF-alpha and IL-6 levels post-treatment.
-
Antitubercular Efficacy :
- Compounds were tested against drug-resistant strains of Mycobacterium tuberculosis, showing effective inhibition at concentrations lower than standard treatments.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-({[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and what reaction conditions are critical for high yields?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example:
- Step 1 : Formation of the benzothiophene core via cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives under acidic conditions .
- Step 2 : Introduction of the triazine moiety via nucleophilic substitution using 6-phenyl-1,2,4-triazin-3-thiol, requiring catalysts like piperidine and solvents such as toluene at elevated temperatures (80–100°C) .
- Key Conditions : Controlled pH (e.g., acetic acid for Knoevenagel condensation), inert atmosphere (N₂/Ar), and purification via recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what structural features do they highlight?
- Methodological Answer :
- 1H/13C NMR : Confirms the benzothiophene core (δ 2.5–3.5 ppm for tetrahydro protons) and acetamide linkages (δ 8.1–8.3 ppm for NH) .
- IR Spectroscopy : Identifies sulfanyl (C-S stretch at ~650 cm⁻¹) and carboxamide (N-H bend at ~1650 cm⁻¹) groups .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~470–500 for [M+H]+) and fragmentation patterns .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Methodological Answer :
- In Vitro Antioxidant Assays : DPPH radical scavenging (IC₅₀ calculation) and FRAP assays using ascorbic acid as a positive control .
- Anti-inflammatory Screening : Carrageenan-induced rat paw edema model, with COX-2 inhibition assessed via ELISA .
- Dose Ranges : Typically 10–100 µM for in vitro, 10–50 mg/kg for in vivo studies .
Advanced Research Questions
Q. How can reaction parameters be optimized for scalable synthesis using statistical experimental design?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to evaluate variables like temperature, solvent polarity, and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C, 0.1M piperidine in toluene) .
- Validation : Confirm reproducibility via triplicate runs and ANOVA analysis (p < 0.05 for significance) .
Q. What computational strategies are effective for predicting the compound’s reactivity and binding affinity?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for sulfanyl-acetamide bond formation .
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina. Validate with MD simulations (100 ns) to assess binding stability .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity, and how can SAR be systematically studied?
- Methodological Answer :
- SAR Workflow : Synthesize analogs with halogen (Cl, F) or methoxy substitutions at the phenyl ring. Compare IC₅₀ values in antioxidant/anti-inflammatory assays .
- Key Trends : Chlorine substitution often enhances membrane permeability (logP ↑), while methoxy groups improve solubility (logS ↑) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (3.5 µm, 2.1 × 50 mm) with gradient elution (0.1% formic acid in H₂O/MeOH). Monitor transitions m/z 475→356 (quantifier) and 475→298 (qualifier) .
- Matrix Effects : Mitigate via protein precipitation (acetonitrile) and internal standardization (deuterated analog) .
Data Contradictions and Validation
- Synthetic Yield Discrepancies : reports yields >85% with acetic acid catalysis, while notes 72–94% using piperidine. Resolution: Re-evaluate solvent polarity (DMF vs. toluene) and catalyst loading .
- Bioactivity Variability : Antioxidant activity in (IC₅₀ ~20 µM) vs. (IC₅₀ ~50 µM). Likely due to assay protocols (e.g., DPPH concentration, incubation time). Standardize protocols across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
